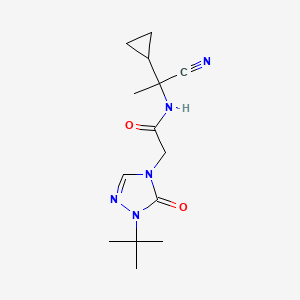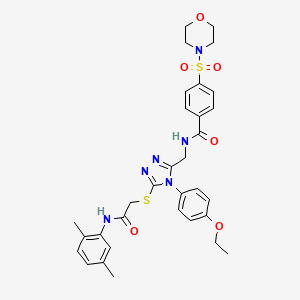![molecular formula C7H6ClNO B2366239 Furo[3,2-b]pyridine hydrochloride CAS No. 2138129-93-6](/img/structure/B2366239.png)
Furo[3,2-b]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,2-b]pyridine hydrochloride is a heterocyclic compound that has gained significant attention in the fields of medicinal chemistry and drug discovery. It is a derivative of furopyridine, which is known for its versatile pharmacological properties. This compound is often used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furopyridine hydrochloride typically involves the cyclization of substituted pyridines with appropriate reagents. One common method is the rhodium-catalyzed direct arylation of furopyridine, which allows for the chemoselective installation of aryl groups at specific positions on the furopyridine ring . Another method involves the use of palladium and copper-catalyzed Sonogashira coupling-cyclization sequences to produce furopyridine derivatives from substituted pyridines and terminal alkynes .
Industrial Production Methods
Industrial production of furopyridine hydrochloride often employs scalable synthetic routes that ensure high yields and purity. These methods may include multi-step sequences involving halogenation, cyclization, and functional group modifications. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[3,2-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Furopyridine derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert furopyridine derivatives into more reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of furopyridine hydrochloride include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of furopyridine derivatives can yield furopyridine oxides, while substitution reactions can produce a wide range of functionalized furopyridine derivatives.
Applications De Recherche Scientifique
Furo[3,2-b]pyridine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of furopyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, furopyridine derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to the ATP-binding site of the enzyme, thereby preventing its activity . Additionally, furopyridine compounds can act as inhibitors of phosphatidylinositol-4-kinase (PI4K), which is involved in key signaling pathways in malaria and viral infections . These interactions disrupt critical cellular processes, leading to the therapeutic effects observed.
Comparaison Avec Des Composés Similaires
Furo[3,2-b]pyridine hydrochloride can be compared with other similar compounds, such as:
Pyrazolopyridine: Another heterocyclic compound with similar biological activities, including kinase inhibition.
Thiazolopyridine: Known for its antimicrobial and anticancer properties.
Oxadiazolopyridine: Exhibits a range of pharmacological activities, including anti-inflammatory and antiviral effects.
This compound is unique due to its versatile reactivity and ability to form a wide range of bioactive derivatives. Its structural similarity to other heterocyclic compounds allows it to serve as a valuable scaffold in drug discovery and development.
Propriétés
IUPAC Name |
furo[3,2-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h1-5H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYABTYDBWWJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2366160.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide](/img/structure/B2366163.png)

![3-[(4-chlorophenyl)methyl]-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2366170.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2366171.png)


![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)
![(2S,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2366175.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2366176.png)
![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)

